
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, also known as MNTC, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. The purpose of
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been studied for its anti-inflammatory and analgesic properties. In biochemistry, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been used as a probe to study the binding of ligands to proteins. In pharmacology, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been studied for its potential as a drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is not fully understood. However, it has been proposed that Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate may also act as a modulator of ion channels or receptors, leading to its analgesic effects.
Biochemische Und Physiologische Effekte
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been found to have anti-inflammatory and analgesic effects in animal models. Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate in lab experiments is its high purity and stability. Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is also easy to synthesize in large quantities. However, one limitation of using Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is its high cost compared to other compounds that have similar effects.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. One direction is to study the mechanism of action of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate in more detail. Another direction is to investigate the potential of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Finally, the synthesis of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate derivatives with improved properties should be explored.
Synthesemethoden
The synthesis of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate involves the reaction of 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then treated with ethanol to yield the final product, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. This synthesis method has been optimized to produce high yields of pure Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate.
Eigenschaften
CAS-Nummer |
112978-89-9 |
|---|---|
Produktname |
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate |
Molekularformel |
C13H12N2O4S |
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12N2O4S/c1-3-19-13(16)12-11(14-8(2)20-12)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
ANGPBBJVNKWWJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
2-METHYL-4-(4-NITROPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



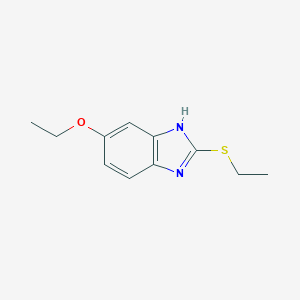
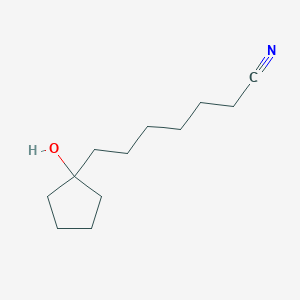
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)
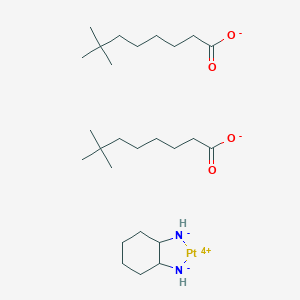
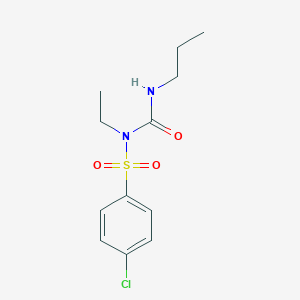
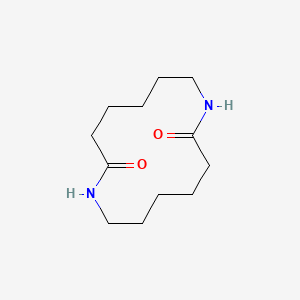

![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)


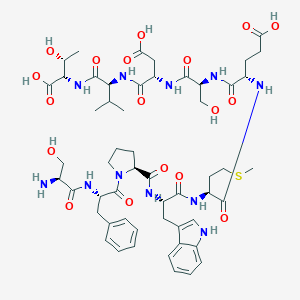
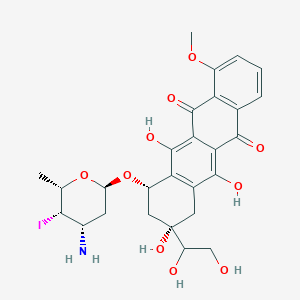
![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)
